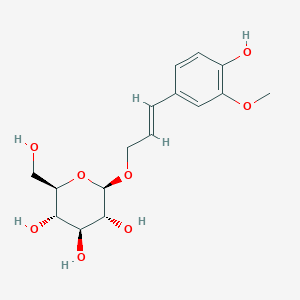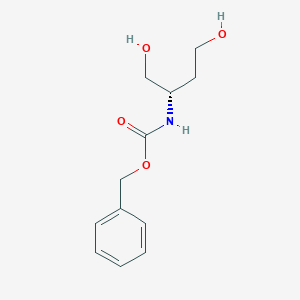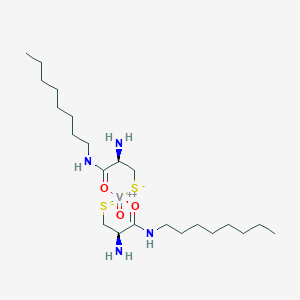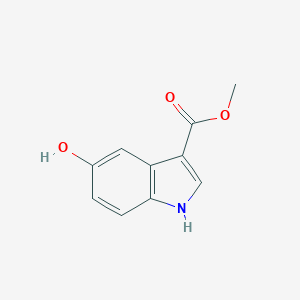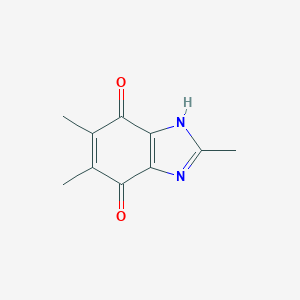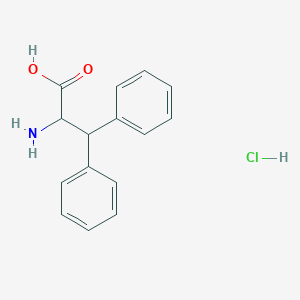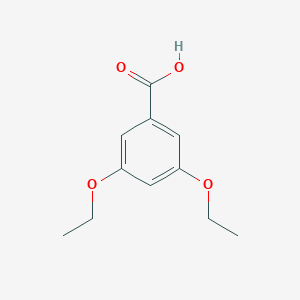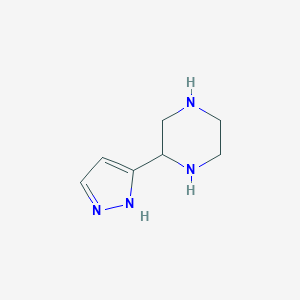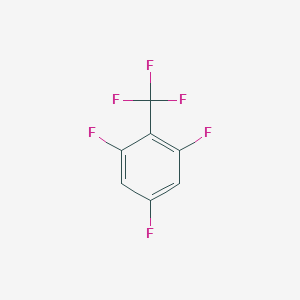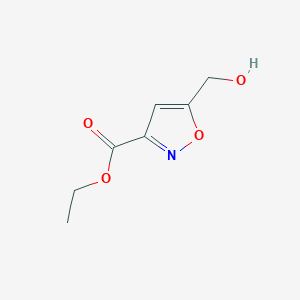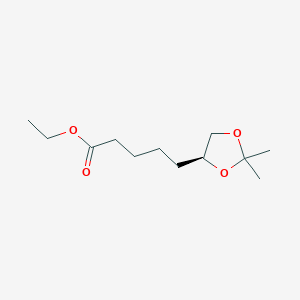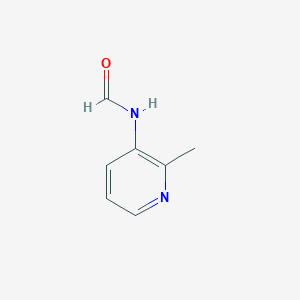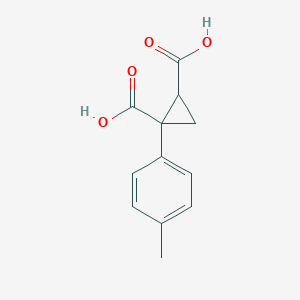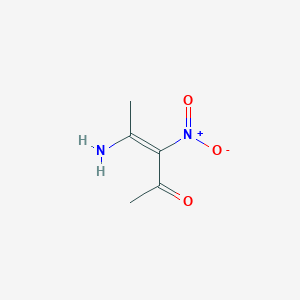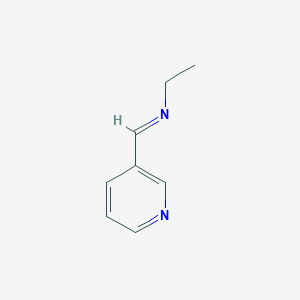
Ethanamine, N-(3-pyridinylmethylene)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanamine, N-(3-pyridinylmethylene)-(9CI) is a chemical compound that is commonly used in scientific research. It is also known as 3-Pyridylmethylene-ethanamine or Pyridoxal-ethanamine. This compound has been studied for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. In
Wirkmechanismus
Ethanamine, N-(3-pyridinylmethylene)-(9CI) exerts its therapeutic effects through multiple mechanisms. Studies have shown that this compound can inhibit the activity of certain enzymes, such as tyrosine kinase and topoisomerase II. Ethanamine, N-(3-pyridinylmethylene)-(9CI) can also induce apoptosis in cancer cells by activating the caspase pathway. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemische Und Physiologische Effekte
Ethanamine, N-(3-pyridinylmethylene)-(9CI) has been shown to have various biochemical and physiological effects. Studies have demonstrated that this compound can inhibit cell proliferation and induce apoptosis in cancer cells. Ethanamine, N-(3-pyridinylmethylene)-(9CI) has also been shown to have neuroprotective effects, including the ability to reduce oxidative stress and prevent neuronal death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Ethanamine, N-(3-pyridinylmethylene)-(9CI) in lab experiments is its potential therapeutic applications in cancer and neurodegenerative diseases. Additionally, this compound is relatively easy to synthesize and purify. However, one limitation of using Ethanamine, N-(3-pyridinylmethylene)-(9CI) in lab experiments is its potential toxicity, particularly at high concentrations. Researchers must exercise caution when handling this compound and ensure that appropriate safety measures are in place.
Zukünftige Richtungen
There are several future directions for research on Ethanamine, N-(3-pyridinylmethylene)-(9CI). One area of interest is the development of novel therapeutic applications for this compound, particularly in the treatment of neurodegenerative diseases. Additionally, researchers may investigate the potential synergistic effects of Ethanamine, N-(3-pyridinylmethylene)-(9CI) with other compounds or therapies. Further studies may also explore the mechanisms of action of this compound in greater detail, as well as its potential toxicity and safety profile.
Synthesemethoden
Ethanamine, N-(3-pyridinylmethylene)-(9CI) can be synthesized through a reaction between pyridoxal and ethylenediamine in the presence of a catalyst. The reaction yields a yellow crystalline powder, which can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
Ethanamine, N-(3-pyridinylmethylene)-(9CI) has been studied for its potential therapeutic applications in various scientific research areas. One of its primary applications is in cancer research. Studies have shown that Ethanamine, N-(3-pyridinylmethylene)-(9CI) can inhibit the growth of cancer cells and induce apoptosis. This compound has also been investigated for its potential neuroprotective effects, particularly in the treatment of Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
120739-64-2 |
|---|---|
Produktname |
Ethanamine, N-(3-pyridinylmethylene)-(9CI) |
Molekularformel |
C8H10N2 |
Molekulargewicht |
134.18 g/mol |
IUPAC-Name |
N-ethyl-1-pyridin-3-ylmethanimine |
InChI |
InChI=1S/C8H10N2/c1-2-9-6-8-4-3-5-10-7-8/h3-7H,2H2,1H3 |
InChI-Schlüssel |
SANOKELWOVVIRG-UHFFFAOYSA-N |
SMILES |
CCN=CC1=CN=CC=C1 |
Kanonische SMILES |
CCN=CC1=CN=CC=C1 |
Synonyme |
Ethanamine, N-(3-pyridinylmethylene)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



